tert-butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a chloro group, and a hydroxy group attached to a hexane backbone. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chlorohexane derivative. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in the synthesis include tert-butyl carbamate, chlorohexane derivatives, and appropriate solvents such as methylene chloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group with an amine can yield an amine derivative .
Scientific Research Applications
tert-Butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The chloro and hydroxy groups play a crucial role in its binding affinity and specificity towards target enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate include:
- tert-Butyl carbamate
- tert-Butyl N-[(1R,3R,4R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate
- tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both chloro and hydroxy groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H26ClNO3 |
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Molecular Weight |
279.80 g/mol |
IUPAC Name |
tert-butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate |
InChI |
InChI=1S/C13H26ClNO3/c1-12(2,3)7-9(10(16)8-14)15-11(17)18-13(4,5)6/h9-10,16H,7-8H2,1-6H3,(H,15,17)/t9-,10+/m1/s1 |
InChI Key |
NWVZHJFLDVDYEO-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)C[C@H]([C@H](CCl)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)CC(C(CCl)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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